molecular formula C12H17N3O B1369952 4-(Aminomethyl)-1-(2-pyridylcarbonyl)piperidine

4-(Aminomethyl)-1-(2-pyridylcarbonyl)piperidine

Cat. No. B1369952
M. Wt: 219.28 g/mol
InChI Key: UFSKAZDMUIBZCR-UHFFFAOYSA-N
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Patent
US05935973

Procedure details

N,N'-Carbonyl diimidazole (6.58 g) was added to a suspension of pyridine-2-carboxylic acid (5.0 g) in dichloromethane (75 ml) stirring under nitrogen at ambient temperature. Stirring continued until gas evolution had ceased (~2 hours) then N-benzylidene-1-(4-piperidyl)methylamine (8.2 g) was added and the reaction mixture stirred for 18 hours. The solvent was evaporated to give a viscous yellow oil, which was then stirred with aqueous potassium hydrogen sulphate solution (1 M; 200 ml) for 18 hours. The mixture was washed with dichloromethane (2×250 ml) and adjusted to pH 14 with aqueous sodium hydroxide solution (5 M) then extracted with methane (3×250 ml). The combined extracts were dried over magnesium and the the solvent removed in vacuo to give 4-(aminomethyl)-1-(2-pyridylcarbonyl)piperidine (5.2 g) as a viscous yellow oil.
[Compound]
Name
N,N'-Carbonyl diimidazole
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(=[N:17][CH2:18][CH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)C1C=CC=CC=1.S([O-])(O)(=O)=O.[K+]>ClCCl>[NH2:17][CH2:18][CH:19]1[CH2:24][CH2:23][N:22]([C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[O:9])[CH2:21][CH2:20]1 |f:2.3|

Inputs

Step One
Name
N,N'-Carbonyl diimidazole
Quantity
6.58 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NCC1CCNCC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring under nitrogen at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
(~2 hours)
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a viscous yellow oil, which
WASH
Type
WASH
Details
The mixture was washed with dichloromethane (2×250 ml)
EXTRACTION
Type
EXTRACTION
Details
then extracted with methane (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium
CUSTOM
Type
CUSTOM
Details
the the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)C(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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